

Mass Spectrometry of 1-Boc-4-iodopiperidine: A Comparative Guide for Researchers

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Compound of Interest

Compound Name: *Tert-butyl 4-iodopiperidine-1-carboxylate*

Cat. No.: *B1311319*

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In the landscape of pharmaceutical research and drug development, the structural elucidation and purity assessment of synthetic intermediates are of paramount importance. 1-Boc-4-iodopiperidine, a key building block in the synthesis of various biologically active compounds, is frequently characterized using mass spectrometry. This guide provides a comparative overview of the mass spectrometric behavior of 1-Boc-4-iodopiperidine and its common alternatives, supported by experimental data and detailed analytical protocols.

Performance Comparison: Mass Spectrometric Fragmentation

The mass spectra of 1-Boc-4-iodopiperidine and its analogs are characterized by fragmentation patterns dominated by the tert-butoxycarbonyl (Boc) protecting group and the piperidine ring structure. The following table summarizes the key mass-to-charge ratios (m/z) observed for these compounds under electron ionization (EI) mass spectrometry.

Compound	Molecular Formula	Molecular Weight (g/mol)	Key Mass Fragments (m/z) and Interpretation
1-Boc-4-iodopiperidine	$C_{10}H_{18}INO_2$ ^{[1][2]}	311.16 ^{[1][2]}	While a specific public mass spectrum is not readily available, expected fragments include: \n* $[M-56]^{+}$: Loss of isobutylene from the Boc group. \n* $[M-100]^{+}$: Loss of the entire Boc group ($C_5H_9O_2$). \n* $[M-127]^{+}$: Loss of iodine radical. \n* 57: tert-butyl cation ($[C_4H_9]^+$).
N-Boc-4-piperidone	$C_{10}H_{17}NO_3$ ^[3]	199.25 ^[4]	* 143: $[M-56]^{+}$ (Loss of isobutylene). \n* 99: $[M-100]^{+}$ (Loss of Boc group). \n* 57: Base peak, tert-butyl cation ($[C_4H_9]^+$). ^{[4][5]}
4-Anilino-1-Boc-piperidine	$C_{16}H_{24}N_2O_2$ ^[6]	276.38	* 220: $[M-56]^{+}$ (Loss of isobutylene). \n* 175: Further fragmentation. \n* 93, 83: Fragments of the piperidine ring. \n* 57: Base peak, tert-butyl cation ($[C_4H_9]^+$).
N-Boc-4-hydroxypiperidine	$C_{10}H_{19}NO_3$ ^{[7][8]}	201.26 ^{[7][8]}	* 145: $[M-56]^{+}$ (Loss of isobutylene). \n* 101: $[M-100]^{+}$ (Loss of Boc group). \n* 57: tert-butyl cation

([C₄H₉]⁺). \n* A protonated molecule [M+H]⁺ at m/z 202.15 is observed with ESI.

[7]

Experimental Protocols

Accurate mass spectrometric analysis relies on optimized experimental conditions. Below are detailed protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) suitable for the analysis of 1-Boc-4-iodopiperidine and related compounds.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This protocol is a general guideline and may require optimization for specific instruments and samples.

- Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL.
- GC Conditions:
 - Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 μ m film thickness.
 - Injector Temperature: 280 °C.
 - Injection Volume: 1 μ L in split mode (e.g., 50:1).
 - Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
- Oven Temperature Program: Initial temperature of 170 °C for 1 min, ramp at 8 °C/min to 190 °C, then ramp at 18 °C/min to 293 °C and hold for 7.1 min.

- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 180 °C.
 - Scan Range: m/z 50-550 amu.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) Protocol

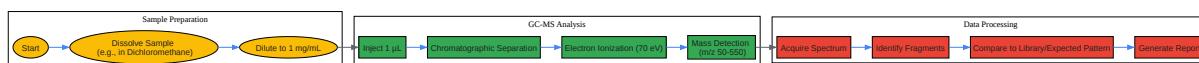
This protocol is suitable for the analysis of less volatile or thermally labile piperidine derivatives.

- Instrumentation: An HPLC system coupled to a mass spectrometer with an Electrospray Ionization (ESI) source.
- Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
- HPLC Conditions:
 - Column: C18 reverse-phase column (e.g., Zorbax Eclipse XDB-C18, 50 x 4.6 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid and 1 mM ammonium formate in water.
 - Mobile Phase B: 0.1% formic acid in methanol.
 - Gradient: Start at 5% B, increase to 40% B over 4 min, then to 70% B over 2 min, and then to 100% B in 5 min, hold for 1 min.
 - Flow Rate: 1.0 mL/min.
 - Injection Volume: 1 µL.
- MS Conditions:

- Ionization Mode: Electrospray Ionization (ESI), positive ion mode.
- Drying Gas (N₂) Temperature: 325 °C.
- Drying Gas Flow: 6 L/min.
- Nebulizer Pressure: 25 psig.
- Capillary Voltage: 4000 V.
- Scan Range: m/z 80-1000 amu.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of piperidine derivatives by GC-MS, from sample preparation to data analysis.



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Caption: A generalized workflow for the GC-MS analysis of 1-Boc-4-iodopiperidine and its analogs.

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